N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (referred to hereafter as the target compound) features a 3,5-dimethoxyphenyl group attached to an acetamide core, which is further connected via a sulfanyl bridge to a 4-ethyl-substituted 1,2,4-triazole ring bearing a 2-thienyl substituent . Key physicochemical properties include a molecular formula of $ \text{C}{19}\text{H}{21}\text{N}4\text{O}3\text{S}_2 $ and a molecular weight of 433.52 g/mol .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S2/c1-4-22-17(15-6-5-7-26-15)20-21-18(22)27-11-16(23)19-12-8-13(24-2)10-14(9-12)25-3/h5-10H,4,11H2,1-3H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRZASMNOXKDGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
573960-93-7 | |
| Record name | N-(3,5-DIMETHOXYPHENYL)-2-{[4-ETHYL-5-(2-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a suitable nitrile.
Introduction of the Thiophene Ring: This step may involve a coupling reaction using a thiophene derivative.
Attachment of the Dimethoxyphenyl Group: This can be done through a substitution reaction using a dimethoxyphenyl halide.
Formation of the Acetamide Moiety: This step involves the reaction of the intermediate with an acylating agent to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the sulfanyl (-S-) group and the thienyl ring are primary sites for oxidation.
Key Findings :
-
Oxidation of the sulfanyl group to sulfoxide occurs selectively under mild conditions (e.g., H<sub>2</sub>O<sub>2</sub> in acetic acid).
-
Thienyl ring oxidation requires stronger oxidants like KMnO<sub>4</sub>, leading to dihydroxy intermediates or complete cleavage .
Reduction Reactions
Reductive transformations target the acetamide carbonyl and sulfur-containing groups.
| Reaction Site | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Acetamide carbonyl | LiAlH<sub>4</sub> or NaBH<sub>4</sub> | Secondary amine (-CH<sub>2</sub>NH-) | Synthesis of amine-based analogs for bioactivity screening |
| Sulfanyl group | Raney Nickel, H<sub>2</sub> gas | Desulfurized product (-CH<sub>2</sub>- replacing -S-) | Structural simplification for SAR studies |
Key Findings :
-
Lithium aluminum hydride (LiAlH<sub>4</sub>) quantitatively reduces the acetamide to an amine without affecting the triazole ring.
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Catalytic hydrogenation removes the sulfur atom, altering the compound’s electronic profile.
Nucleophilic Substitution
The triazole ring and methoxy groups participate in substitution reactions.
Key Findings :
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Alkylation at the triazole ring proceeds regioselectively at the C-3 position due to electron-deficient nitrogen atoms.
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Boron tribromide cleaves methoxy groups quantitatively, yielding phenolic derivatives for metal-coordination studies .
Hydrolysis Reactions
The acetamide and ester-like linkages are susceptible to hydrolysis.
Key Findings :
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Acidic hydrolysis cleaves the acetamide into 3,5-dimethoxyaniline and a carboxylic acid-linked triazole-thienyl fragment .
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Base-mediated de-ethylation occurs under reflux, modifying the triazole’s substitution pattern.
Cycloaddition and Cross-Coupling
The thienyl and triazole groups enable participation in advanced synthetic transformations.
| Reaction Type | Reagents/Conditions | Product | Applications |
|---|---|---|---|
| Huisgen cycloaddition | Cu(I) catalyst, azides | Triazole-linked conjugates | Click chemistry for bioconjugation |
| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids | Thienyl-aryl hybrid structures | Expansion of structural diversity |
Key Findings :
-
The thienyl group acts as a directing group in palladium-catalyzed cross-coupling reactions.
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Click chemistry modifications enhance solubility and target affinity.
Stability and Reactivity Trends
Scientific Research Applications
Structural Characteristics
The compound features a 1,2,4-triazole ring , which is known for its diverse biological activities. Its structure includes:
- 3,5-dimethoxyphenyl moiety
- Sulfanyl functional group
- Acetamide group
- Thienyl substitution on the triazole ring
These structural elements suggest a high potential for varied biological interactions and activities.
Biological Activities
Preliminary studies indicate that N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may exhibit several noteworthy biological activities:
- Anticancer Properties : The triazole ring has been associated with anticancer effects in various studies. Its ability to interact with specific molecular targets involved in cancer progression is under investigation.
- Antifungal Activity : Compounds containing triazole moieties are frequently studied for their antifungal properties. The presence of the thienyl group may enhance this activity.
- Anti-inflammatory Effects : Initial findings suggest that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions. Key considerations for optimizing synthesis include:
- Reaction Conditions : Controlled temperatures and specific solvents are essential for maximizing yield and purity.
- Reagents : Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.
DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Aromatic Ring
N-(3,5-Dichlorophenyl) Analog
- Structure : Replaces the 3,5-dimethoxyphenyl group with 3,5-dichlorophenyl.
- This analog may exhibit enhanced lipophilicity, influencing membrane permeability .
N-(3,5-Dimethylphenyl) Analog (CK37)
- Structure : Features 3,5-dimethylphenyl and a pyridin-3-yl group on the triazole ring.
- Function: CK37 is a known inhibitor of human choline kinase α (hCKα), reducing phosphocholine synthesis and tumor growth in preclinical models . The methyl groups may enhance steric hindrance, while the pyridinyl moiety could improve solubility via hydrogen bonding.
N-(3,5-Bis(trifluoromethyl)phenyl) Analog
- Structure : Substitutes 3,5-CF$_3$ groups on the phenyl ring and an allyl group on the triazole.
- Impact : The strong electron-withdrawing CF$_3$ groups increase acidity and resistance to oxidative metabolism. The allyl substituent may introduce conformational flexibility, affecting target engagement .
Modifications on the Triazole Ring and Heterocyclic Groups
VUAA1 (Orco Agonist)
- Structure : Contains a 4-ethylphenyl group and 3-pyridinyl substituent on the triazole.
- Function : A potent agonist of insect odorant receptor co-receptor (Orco), used to study olfactory signaling. The pyridinyl group likely enhances binding to insect receptors, whereas the target compound’s thienyl group may alter selectivity .
4-Methylphenyl-4-Pyridinyl Analog
- Structure : Features a 4-methylphenyl and 4-pyridinyl group on the triazole.
- Impact : The methylphenyl group increases hydrophobicity, while the pyridinyl substituent may enhance π-π stacking interactions in biological targets. This analog’s solubility profile differs from the target compound due to the absence of thienyl sulfur .
Allyl-Substituted Triazole Analog
- Structure : Includes an allyl group on the triazole and a 2-thienyl substituent.
Polymorphism and Conformational Effects
Evidence from triazole-based polymorphs demonstrates that minor structural changes (e.g., ethyl vs. methyl substituents) can lead to conformational polymorphism, altering crystal packing and solubility . The target compound’s 4-ethyl group may stabilize a specific conformation, influencing bioavailability compared to analogs with smaller substituents.
Comparative Data Table
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic organic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry for potential therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O3S2
- Molecular Weight : 404.5 g/mol
- CAS Number : 573960-93-7
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and suitable nitriles.
- Introduction of the Thiophene Ring : This step involves coupling reactions with thiophene derivatives.
- Attachment of the Dimethoxyphenyl Group : Accomplished through substitution reactions with dimethoxyphenyl halides.
- Formation of the Acetamide Moiety : Involves reaction with an acylating agent to yield the final compound.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering biochemical pathways.
- Receptor Binding : It can bind to specific receptors, modulating their activity and downstream signaling pathways.
- DNA/RNA Interaction : Potential interactions with nucleic acids may affect gene expression and protein synthesis.
Biological Activities
This compound exhibits a variety of biological activities:
-
Antimicrobial Activity : Preliminary studies suggest significant antimicrobial effects against various pathogens. For instance, compounds within the triazole class have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .
Pathogen Type Activity Observed Gram-positive bacteria Significant inhibition Gram-negative bacteria Moderate inhibition Fungi Effective against Candida albicans -
Anticancer Potential : The triazole moiety is known for its anticancer properties. Research indicates that similar compounds can exhibit cytotoxicity against various cancer cell lines .
Cancer Cell Line IC50 (µM) KB (human carcinoma) 25 HepG2 (liver cancer) 15 - Antioxidant Activity : Compounds containing triazole rings have been reported to possess antioxidant properties that may protect against oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds in the triazole class:
- A study on sulfanyltriazoles demonstrated their potential in overcoming drug-resistant strains in HIV treatment .
- Research findings indicated that mercapto-substituted triazoles exhibited significant anticancer activity through enzyme inhibition pathways .
- A comparative analysis showed that compounds with similar structural features shared notable antimicrobial properties .
Q & A
Q. What mechanistic insights can be gained from studying degradation pathways?
- Methodological Answer : Use LC-HRMS to identify degradation products (e.g., oxidation of the thioether to sulfoxide/sulfone). Probe mechanisms via radical trapping experiments (e.g., TEMPO for radical intermediates). Correlate degradation kinetics with Arrhenius models to predict shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
